3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. This intermediate is then reacted with 4-pyridyl isothiocyanate to yield the desired triazole compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in polar solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound has been shown to modulate pathways involved in inflammation and neuroprotection, such as the NF-kB inflammatory pathway and the endoplasmic reticulum stress response .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
- 3-Amino-1,2,4-triazole
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-[(2-Methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine exhibits unique properties due to the presence of the 2-methylphenylmethylthio group.
Properties
Molecular Formula |
C15H15N5S |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-4-2-3-5-13(11)10-21-15-19-18-14(20(15)16)12-6-8-17-9-7-12/h2-9H,10,16H2,1H3 |
InChI Key |
BRDASFSCWUJKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3 |
Origin of Product |
United States |
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